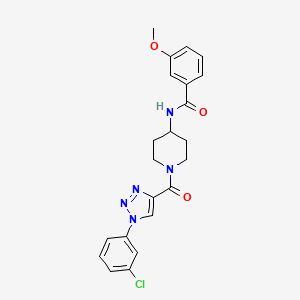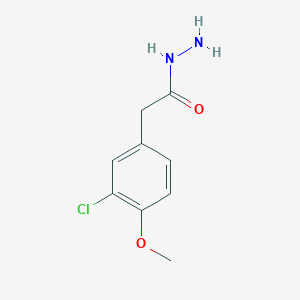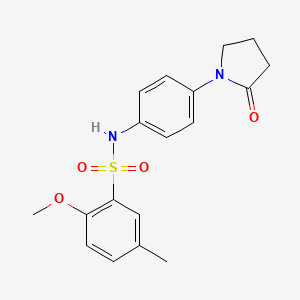![molecular formula C15H11Cl4N3OS B2849869 N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea CAS No. 477852-48-5](/img/structure/B2849869.png)
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea, also known as Dazomet, is a chemical compound that has been extensively used in agriculture as a soil fumigant. Dazomet is a white crystalline solid that is soluble in organic solvents but insoluble in water. The compound has been shown to possess significant antimicrobial and antifungal properties, making it a popular choice for controlling soil-borne pathogens. In
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from an organic molecule, which is a critical step in many organic synthesis reactions .
Anti-Markovnikov Hydromethylation
The compound has been applied in the anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic chemistry, allowing for the addition of a hydrogen and a methyl group across a carbon-carbon double bond .
Synthesis of Heterocyclic Compounds
The compound is part of a class of heterocyclic compounds that have garnered interest for their unique chemical and physical properties. These compounds often exhibit a wide range of biological activities, making them significant in medicinal chemistry and material science.
Retrosynthesis Analysis
The compound can be used in retrosynthesis analysis , a method used to design a synthetic route by working backwards from the target molecule. This involves breaking down a complex molecule into simpler precursor structures.
Molecular Structure Analysis
The molecular structure of the compound has been established through various analytical techniques, including X-ray crystallography. Understanding the molecular configuration is crucial for predicting the compound’s reactivity and stability.
Chemical Reactions and Properties
The compound participates in a variety of chemical reactions , including cycloadditions, nucleophilic substitutions, and condensation reactions. These reactions are critical for its diverse chemical properties and potential applications.
Physical Properties Analysis
The physical properties , such as solubility, melting point, and stability, are influenced by the compound’s molecular structure. These properties are essential for the compound’s application in various fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
The compound exhibits a range of chemical properties , including antimicrobial, anti-inflammatory, and anticancer activities. These activities are attributed to the compound’s ability to interact with biological targets, demonstrating the potential for pharmaceutical applications.
Propiedades
IUPAC Name |
(3E)-1-(3,5-dichlorophenyl)-3-[[(2,4-dichlorophenyl)methoxyamino]methylidene]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4N3OS/c16-10-2-1-9(14(19)6-10)7-23-21-8-20-15(24)22-13-4-11(17)3-12(18)5-13/h1-6,8H,7H2,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOABDYKXWPSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CONC=NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CON/C=N/C(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2849786.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849790.png)
![Spiro[2.3]hexan-5-ylmethanesulfonyl chloride](/img/structure/B2849791.png)
![(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2849792.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2849795.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2849800.png)
![2-[1-(2,4-Dimethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2849801.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2849802.png)


![1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2849807.png)